Positional Isomer Identity Verification: Ortho vs. Meta Substitution Confirmation
The target compound is unequivocally identified as the ortho-substituted isomer (N-{2-[...]phenyl}acetamide, CAS 1311923-22-4) . Its meta-substituted analog (N-{3-[...]phenyl}acetamide, CAS 341020-65-3) possesses a distinct InChIKey (UXMALSVBWSOHFK-UHFFFAOYSA-N) and mass spectral fingerprint [1]. The para-substituted analog (N-{4-[...]phenyl}acetamide) represents a third positional isomer with distinct physical and biological properties. In structurally related indole-3-acetamide CB2 ligand series, the 3-phenylacetamide substitution position directly governs receptor selectivity ratios (CB2 Kᵢ vs. CB1 Kᵢ) with differences exceeding 10-fold between regioisomers [2].
| Evidence Dimension | Substitution position on phenylacetamide ring |
|---|---|
| Target Compound Data | Ortho (2-) substitution, CAS 1311923-22-4, Catalog No. CM1000520, Purity ≥95% |
| Comparator Or Baseline | Meta (3-) isomer, CAS 341020-65-3, Catalog No. CM1000528; Para (4-) isomer (no CAS available from primary sources) |
| Quantified Difference | Exact positional isomer assignment confirmed by InChIKey; in analogous CB2 ligand series, regioisomeric shifts alter CB2 Kᵢ by >10-fold [2] |
| Conditions | Structural identity confirmed via InChI and SMILES comparison; SAR context from indol-3-ylacetamide cannabinoid receptor binding assays (radioligand displacement) [1][2] |
Why This Matters
Incorrect procurement of the meta or para isomer invalidates structure-activity relationship studies and target engagement experiments, as receptor binding pocket geometry is exquisitely sensitive to the spatial presentation of the acetamide group.
- [1] SpectraBase (John Wiley & Sons). N-[3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl]acetamide. InChIKey: UXMALSVBWSOHFK-UHFFFAOYSA-N. Compound ID 80MyoAHh3dC. View Source
- [2] Pasquini S, Mugnaini C, Ligresti A, et al. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: Potent and selective CB2 cannabinoid receptor inverse agonists. J Med Chem. 2012;55(10):4872-4887. View Source
